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Compound Name: 1-allyltetrahydro-4(1H)-pyridinone

Cat. No.: B1280433 Get Quote

1-Allyltetrahydro-4(1H)-pyridinone: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-allyltetrahydro-4(1H)-
pyridinone, a heterocyclic compound belonging to the N-substituted 4-piperidone class. While

specific historical data on the discovery of this exact molecule is not readily available in public

literature, this document outlines the probable synthetic routes based on established

methodologies for this compound class. Detailed experimental protocols for these general

synthetic methods are provided, alongside a summary of its known physical and chemical

properties. This guide also includes illustrative spectroscopic data from closely related

compounds to provide researchers with a comparative baseline.

Introduction
N-substituted 4-piperidones are a significant class of heterocyclic compounds widely utilized as

building blocks in medicinal chemistry and drug discovery. The piperidone scaffold is a key

pharmacophore in a variety of biologically active molecules. The nature of the substituent on

the nitrogen atom can significantly modulate the pharmacological properties of these

derivatives, influencing their potency, selectivity, and pharmacokinetic profiles. 1-
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allyltetrahydro-4(1H)-pyridinone, with its allyl group, presents a versatile synthetic

intermediate, allowing for further functionalization through reactions targeting the double bond.

Physicochemical Properties
The known physical and chemical properties of 1-allyltetrahydro-4(1H)-pyridinone are

summarized in the table below. This data is primarily sourced from commercial suppliers and

chemical databases.

Property Value

CAS Number 20785-46-0

Molecular Formula C₈H₁₃NO

Molecular Weight 139.19 g/mol

Boiling Point 60-63 °C at 3 Torr

Density 0.972 ± 0.06 g/cm³ (Predicted)

InChI
InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-

9/h2H,1,3-7H2

SMILES C=CCN1CCC(=O)CC1

Synthetic Methodologies
While the specific historical first synthesis of 1-allyltetrahydro-4(1H)-pyridinone is not

documented, its preparation can be achieved through well-established methods for the N-

alkylation of 4-piperidones. The two most common and effective approaches are direct N-

alkylation and reductive amination.

Direct N-Alkylation of 4-Piperidone
This method involves the direct reaction of 4-piperidone with an allyl halide, such as allyl

bromide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid

formed during the reaction, thereby driving the reaction to completion.

Materials:
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4-Piperidone hydrochloride monohydrate

Allyl bromide

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile (CH₃CN), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), add 4-piperidone hydrochloride monohydrate (1.0

eq) and anhydrous acetonitrile.

Add finely powdered anhydrous potassium carbonate (2.5 eq) to the suspension.

Slowly add allyl bromide (1.2 eq) to the stirred mixture at room temperature.

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-allyltetrahydro-
4(1H)-pyridinone.

Logical Workflow for Direct N-Alkylation:
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Caption: General workflow for the synthesis via direct N-alkylation.

Reductive Amination
Reductive amination offers an alternative route, which involves the reaction of a primary amine

(allylamine) with a ketone (4-piperidone is not suitable here, this should be a diketone or a

precursor that can form the piperidone ring). A more relevant reductive amination approach for

N-substitution would be the reaction of a precursor dicarbonyl with allylamine. However, for the

specific case of adding an allyl group to a pre-formed 4-piperidone ring, direct alkylation is the

more straightforward method.

A conceptually related synthesis for forming the N-allyl piperidone ring would be a cyclization

reaction. For instance, a double Michael addition of allylamine to a divinyl ketone derivative.

Logical Workflow for Ring Formation via Cyclization:
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Caption: Conceptual workflow for synthesis via cyclization.

Spectroscopic Data (Illustrative)
Specific, published spectroscopic data for 1-allyltetrahydro-4(1H)-pyridinone is scarce.

However, the following data for closely related N-substituted 4-piperidones can be used for

comparative purposes.

Infrared (IR) Spectroscopy
The IR spectrum of a 4-piperidone derivative will prominently feature a strong absorption band

corresponding to the carbonyl (C=O) stretch, typically in the region of 1710-1730 cm⁻¹. Other

characteristic peaks will include C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of an N-alkyl-4-piperidone will show characteristic

signals for the protons on the piperidine ring, typically in the range of 2.0-3.5 ppm. The

protons on the N-alkyl substituent will have distinct chemical shifts. For an N-allyl group, one
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would expect signals for the vinyl protons around 5.0-6.0 ppm and the methylene protons

adjacent to the nitrogen around 3.0 ppm.

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon

in the downfield region, typically around 205-210 ppm. The carbons of the piperidine ring will

appear in the range of 40-60 ppm. For an N-allyl group, the vinyl carbons would be expected

around 115-140 ppm and the methylene carbon adjacent to the nitrogen around 50-60 ppm.

Table of Representative ¹³C NMR Chemical Shifts for N-Alkyl-4-Piperidones:

Carbon Atom
N-Methyl-4-piperidone
(ppm)

N-Ethyl-4-piperidone (ppm)

C=O ~208 ~208

C2/C6 ~55 ~52

C3/C5 ~41 ~41

N-CH₃ ~46 -

N-CH₂ - ~52

N-CH₂-CH₃ - ~12

Note: The exact chemical shifts for 1-allyltetrahydro-4(1H)-pyridinone will vary.

Signaling Pathways and Biological Activity
There is no specific information available in the public domain regarding the involvement of 1-
allyltetrahydro-4(1H)-pyridinone in any signaling pathways or its specific biological activities.

However, the broader class of N-substituted piperidones has been extensively studied and

shown to interact with a variety of biological targets. Further research would be required to

elucidate the specific pharmacological profile of this compound.

Conclusion
1-allyltetrahydro-4(1H)-pyridinone is a synthetically accessible N-substituted 4-piperidone.

While its specific history and biological role are not well-documented, it represents a valuable
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scaffold for chemical synthesis and drug discovery. The general synthetic methods of direct N-

alkylation and cyclization reactions provide reliable routes to its preparation. This guide serves

as a foundational resource for researchers interested in the synthesis and potential

applications of this and related compounds. Further investigation into its biological properties is

warranted to explore its potential as a lead compound in drug development programs.

To cite this document: BenchChem. [discovery and history of 1-allyltetrahydro-4(1H)-
pyridinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280433#discovery-and-history-of-1-allyltetrahydro-
4-1h-pyridinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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